molecular formula C11H9Br2NO3 B13052835 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid

1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B13052835
M. Wt: 363.00 g/mol
InChI Key: ZWBOTACRPPHVCJ-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid (hereafter referred to as Compound AMD) is a pyrrolidinecarboxylic acid derivative featuring a 2,4-dibromophenyl substituent. This compound is synthesized via refluxing 2,4-dibromoaniline with 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid in ethyl methyl ketone, followed by recrystallization from ethanol. The product is characterized by a molecular weight of 527.21 g/mol and a melting point of 76–78°C .

Properties

Molecular Formula

C11H9Br2NO3

Molecular Weight

363.00 g/mol

IUPAC Name

1-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H9Br2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)

InChI Key

ZWBOTACRPPHVCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=C(C=C(C=C2)Br)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid typically involves the reaction of 2,4-dibromobenzaldehyde with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidine ring. The process may involve multiple steps, including condensation, cyclization, and oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the 5-oxo-3-pyrrolidinecarboxylic acid core but differing in aryl substituents, halogenation patterns, and functional groups. Key comparisons include physicochemical properties, synthesis methods, and reported bioactivities.

Halogenated Phenyl Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid (AMD) 2,4-Dibromophenyl 527.21 76–78 High molecular weight due to Br atoms; no bioactivity reported.
1-(2,4-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid 2,4-Dichlorophenyl ~292.15* N/A Lower molecular weight than AMD; Cl atoms reduce lipophilicity.
1-(5-Chloro-2-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid 5-Chloro-2-hydroxyphenyl ~269.69* N/A Antioxidant activity 1.5× ascorbic acid in derivatives .
1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid 5-Chloro-2,4-dimethoxyphenyl 299.71 N/A Methoxy groups enhance electron density; potential for modified solubility.

Notes:

  • *Calculated based on molecular formula (C₁₁H₉Cl₂NO₃ for dichloro analog; C₁₁H₁₀ClNO₄ for chloro-hydroxyphenyl analog).
Heterocyclic and Functionalized Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
1-(2-Furylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid 2-Furylmethyl 239.22 Heterocyclic furan moiety; may enhance π-π interactions in drug-receptor binding.
1-(3,4-Difluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid 3,4-Difluorobenzyl 283.25 Fluorine atoms improve metabolic stability and bioavailability.
1-(4-(Decylcarbamoyl)phenyl)-5-oxo-3-pyrrolidinecarboxylic acid 4-(Decylcarbamoyl)phenyl 388.50 Long alkyl chain increases hydrophobicity; potential surfactant or lipid-targeting applications.

Structural Insights :

  • Hydroxyl and methoxy groups (e.g., 5-chloro-2-hydroxyphenyl derivatives) contribute to hydrogen-bonding capacity, improving solubility and antioxidant efficacy .

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